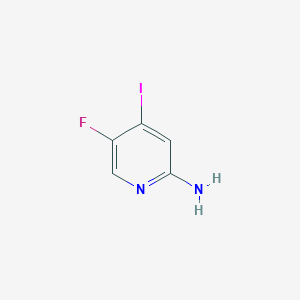

5-Fluoro-4-iodopyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

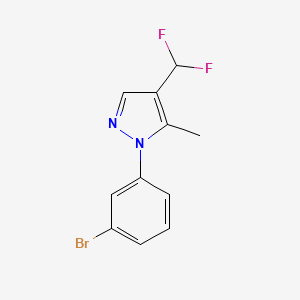

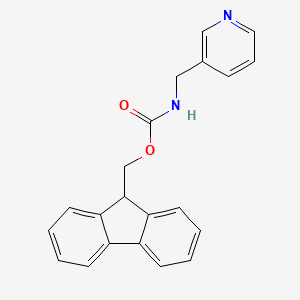

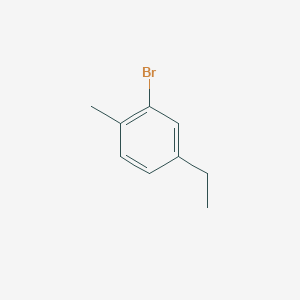

5-Fluoro-4-iodopyridin-2-amine is a chemical compound with the CAS Number: 1649470-53-0 . It has a molecular weight of 238 and its IUPAC name is 5-fluoro-4-iodopyridin-2-amine . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Fluoro-4-iodopyridin-2-amine is 1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 5-Fluoro-4-iodopyridin-2-amine are not detailed in the available resources, fluoropyridines in general have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical And Chemical Properties Analysis

5-Fluoro-4-iodopyridin-2-amine has a density of 2.1±0.1 g/cm3 . Its boiling point is 298.3±40.0 °C at 760 mmHg . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Selective Amination

Koley, M., Schnürch, M., and Mihovilovic, M. (2010) report on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines. They highlight the uniqueness of this process, where C-N bond formation is exclusive to the 4-position, a contrast to conventional substitutions. Utilizing microwave irradiation and reduced base amounts, they achieved good yields, demonstrating a novel approach to chemical synthesis (Koley, Schnürch, & Mihovilovic, 2010).

Transamination in Heterocyclic Chemistry

Burger, K., Höß, E., and Geith, K. (1990) explored the reaction of 5-fluoro-4-trifluoromethylthiazoles with primary aromatic and heteroaromatic amines. Their work illuminates the potential of transamination processes in creating novel heterocyclic compounds, a key area in medicinal chemistry (Burger, Höß, & Geith, 1990).

Structural Variations in Halopyridines

Schlosser, M., and Bobbio, C. (2002) discuss the transformation of 5-chloro-2,3-difluoropyridine into various halopyridines. This research highlights the versatility and potential of halopyridine compounds in creating diverse molecular structures, relevant for pharmaceutical research (Schlosser & Bobbio, 2002).

Chemoselective Amination

Stroup, B. W., Szklennik, P. V., Forster, C. J., and Serrano-Wu, M. H. (2007) detail the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine. Their findings contribute to the understanding of selective substitution reactions in complex molecules, beneficial for targeted synthesis in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-Rich Intermediates for Synthesis

Wu, Y.-J., Porter, G. J., Frennesson, D. B., and Saulnier, M. (2022) report on the synthesis of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. Their work sheds light on the creation of complex pyridines, essential for developing novel compounds in drug discovery (Wu, Porter, Frennesson, & Saulnier, 2022).

Fluoropyridine Synthesis for Herbicides

Johnson, P. L., Renga, J. M., Galliford, C. V., Whiteker, G. T., and Giampietro, N. C. (2015) describe the synthesis of 4-amino-5-fluoropicolinates, a process crucial for creating novel herbicides. Their approach offers new pathways for synthesizing structurally diverse picolinic acids, a significant step in agricultural chemistry (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Nucleophilic Aromatic Substitution in Kinetics

Brewis, D., Chapman, N., Paine, J. S., Shorter, J., and Wright, D. (1974) investigated the kinetics of substituted α-halogenopyridines with amines. Their research contributes to understanding the reaction mechanisms in nucleophilic aromatic substitution, fundamental in synthetic organic chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Kinase Inhibitor Synthesis

Wada, H., Cheng, L., Jiang, J., Jiang, Z., Xie, J., Hu, T., Sanganee, H., and Luker, T. (2012) focused on creating novel 2,4-disubstituted-5-fluoropyrimidines, potential kinase inhibitors. Their synthetic routes offer new perspectives in developing anticancer agents (Wada, Cheng, Jiang, Jiang, Xie, Hu, Sanganee, & Luker, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-4-iodopyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKOBZNEWCGRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-4-iodopyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-propylacetamide](/img/structure/B2941054.png)